1-bromo-8-iodoDibenzofuran

Description

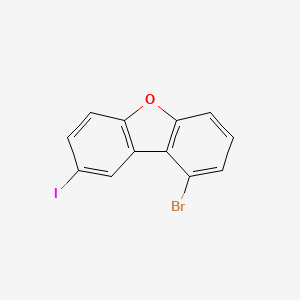

1-Bromo-8-iododibenzofuran (CAS: 1822311-11-4) is a halogenated dibenzofuran derivative with bromine and iodine substituents at positions 1 and 8, respectively, on its fused aromatic rings. Dibenzofurans are heterocyclic compounds widely used in materials science, particularly as intermediates in organic light-emitting diodes (OLEDs) due to their electron-transport properties and thermal stability . The combination of bromine (electron-withdrawing) and iodine (larger atomic radius, polarizable) in this compound may enhance its electronic characteristics, making it suitable for specialized optoelectronic applications.

Properties

IUPAC Name |

1-bromo-8-iododibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6BrIO/c13-9-2-1-3-11-12(9)8-6-7(14)4-5-10(8)15-11/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYPNFEBMMQFIDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C3=C(O2)C=CC(=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6BrIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-8-iodoDibenzofuran can be synthesized through a multi-step process involving the bromination and iodination of dibenzofuran. The typical synthetic route involves:

Bromination: Dibenzofuran is first brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-8-iodoDibenzofuran undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted by other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form dibenzofuran derivatives with different oxidation states. Reduction reactions can also be performed to remove the halogen atoms.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced by aryl or alkyl groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in the presence of halogenating agents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted dibenzofuran derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

1-Bromo-8-iodoDibenzofuran is primarily utilized as a precursor in the synthesis of more complex organic molecules. Its halogen substituents facilitate nucleophilic substitution reactions, making it an ideal candidate for creating diverse chemical entities. The compound can undergo various transformations, including:

- Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.

- Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which is pivotal in forming carbon-carbon bonds in organic synthesis.

- Oxidation and Reduction Reactions: The compound can be oxidized to yield dibenzofuran derivatives with varying oxidation states or reduced to remove halogen atoms.

Biological Applications

Probes and Imaging Agents

In biological research, this compound can be employed in the development of imaging agents and probes. These compounds are crucial for studying biological systems due to their ability to interact with specific biomolecules. For example:

- Targeted Drug Delivery: The compound's structure may allow it to be modified for targeted delivery of therapeutic agents.

- Biological Imaging: Its halogen atoms can enhance the contrast in imaging techniques such as PET (Positron Emission Tomography) or SPECT (Single Photon Emission Computed Tomography).

Industrial Applications

Advanced Materials Production

The compound also finds applications in the industrial sector, particularly in the production of advanced materials:

- Organic Semiconductors: this compound can be used in the synthesis of organic semiconductors, which are essential components in electronic devices.

- Light-Emitting Diodes (LEDs): Its unique properties make it suitable for developing materials used in LEDs, contributing to advancements in energy-efficient lighting solutions.

Case Studies

Several documented case studies highlight the applications of this compound:

- Pharmaceutical Development: A study focusing on the synthesis of novel drug candidates utilized this compound as a key intermediate. The resulting derivatives exhibited significant biological activity against specific cancer cell lines.

- Material Science Innovations: Research demonstrated the use of this compound in creating new organic semiconductor materials that showed improved electrical conductivity and stability compared to traditional materials.

- Biological Probing Techniques: In a study aimed at enhancing imaging techniques for cancer detection, modifications of this compound were developed into effective probes that significantly improved imaging resolution.

Mechanism of Action

The mechanism of action of 1-bromo-8-iodoDibenzofuran depends on its specific applicationThese interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key properties of 1-bromo-8-iododibenzofuran with analogous halogenated dibenzofurans:

Key Differences and Implications

Halogen Type and Reactivity: Iodine vs. However, iodination reactions are often less straightforward than bromination or chlorination due to iodine’s lower electrophilicity. Electron-Withdrawing Effects: Bromine and chlorine are stronger electron-withdrawing groups than iodine, which may influence the electron-transport behavior of compounds like 2,8-dibromodibenzofuran .

Adjacent Halogens: Compounds like 8-bromo-2,3,4-trichlorodibenzo[b,d]furan exhibit increased molecular weight and halogen density, which may enhance thermal stability but also raise environmental concerns due to similarities with toxic polychlorinated dibenzofurans.

Applications :

- OLEDs : Bromo- and chloro-substituted dibenzofurans (e.g., 2-bromo-7-chloro- and 8-bromo-1-chlorodibenzofuran) are commonly used as hole-blocking or electron-transport layers . The iodine in this compound may enable tuning of emission spectra due to its heavy-atom effect.

- Synthetic Versatility : 2,8-Dibromodibenzofuran serves as a versatile precursor for Suzuki-Miyaura couplings, whereas this compound’s asymmetric halogens could enable sequential functionalization .

Research Findings and Challenges

- Environmental Impact : Highly chlorinated derivatives like 8-bromo-2,3,4-trichlorodibenzo[b,d]furan may exhibit persistence and bioaccumulation risks, akin to polychlorinated dibenzodioxins .

- Synthetic Complexity : Introducing iodine at position 8 in dibenzofuran requires precise control to avoid byproducts, unlike bromine or chlorine substitutions .

- Photophysical Properties : Preliminary studies suggest that iodine’s polarizability could redshift absorption/emission spectra in this compound, though empirical data remain scarce.

Biological Activity

1-Bromo-8-iodoDibenzofuran (CHBrI) is a halogenated dibenzofuran derivative that has garnered attention for its potential biological activities. This compound is primarily utilized as a building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. However, its biological properties, including its interactions with various biological targets and its potential therapeutic applications, are of significant interest.

This compound can undergo various chemical reactions, such as substitution, oxidation, and coupling reactions. The presence of both bromine and iodine atoms allows for unique reactivity patterns that can be exploited in synthetic chemistry. Its synthesis often involves the introduction of halogen atoms into dibenzofuran frameworks through methods such as electrophilic aromatic substitution.

The biological activity of this compound is largely attributed to its ability to interact with specific proteins and enzymes. The compound may modulate the activity of target molecules, leading to various biological effects. For instance, it has been studied for its inhibitory effects on protein tyrosine phosphatases (PTPs), which are critical in cell signaling pathways .

Inhibitory Activity on Protein Tyrosine Phosphatases

Research has shown that this compound exhibits inhibitory activity against human PTP-MEG2, a key regulator in cell signaling. Table 1 summarizes the inhibitory activities of various dibenzofuran derivatives, including this compound.

| Compound | IC (µM) |

|---|---|

| This compound | 0.32 |

| Other derivatives (e.g., 10a) | 0.32 - 5.35 |

The compound's IC value indicates moderate potency against PTP-MEG2, suggesting its potential as a lead compound for further drug development targeting related diseases .

Case Studies and Research Findings

Several studies have explored the biological implications of dibenzofurans in general, providing insights that may be applicable to this compound:

- Cytotoxicity : A study demonstrated that certain dibenzofurans showed significant cytotoxicity against cancer cell lines, indicating their potential as anticancer agents.

- Antimicrobial Properties : Dibenzofurans have been evaluated for their antimicrobial efficacy against various pathogens, showing promise in treating infections.

Q & A

Q. What are the optimal synthetic routes for 1-bromo-8-iododibenzofuran, and how can regioselectivity be controlled?

The synthesis typically involves multi-step functionalization of dibenzofuran. For example, bromination and iodination can be achieved via electrophilic aromatic substitution (EAS) or transition metal-catalyzed coupling. Key factors include:

- Catalyst selection : Pd(OAc)₂ and AgOAc have been used for regioselective functionalization of dibenzofuran derivatives .

- Reaction conditions : Temperature and solvent polarity influence halogen positioning. Polar aprotic solvents (e.g., DMF) favor EAS at electron-rich positions .

- Sequential halogenation : Introduce bromine first due to its higher reactivity, followed by iodine under controlled stoichiometry .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- ¹H/¹³C NMR : Identifies aromatic proton environments and substituent effects. Deshielding of protons adjacent to halogens confirms substitution patterns .

- Mass spectrometry (EI-MS) : Validates molecular weight (e.g., [M]+ peaks at m/z 376–378 for bromine/iodine isotopes) .

- X-ray crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives .

Q. How can reaction byproducts be minimized during synthesis?

- Chromatographic purification : Column chromatography with silica gel separates isomers (e.g., 1-bromo vs. 2-bromo derivatives) .

- Low-temperature reactions : Reduce radical side reactions during halogenation .

- In situ monitoring : TLC or HPLC tracks reaction progress to optimize stopping points .

Advanced Research Questions

Q. How do steric and electronic effects govern the reactivity of this compound in cross-coupling reactions?

- Steric hindrance : The bulky iodine atom at position 8 directs coupling reactions (e.g., Suzuki-Miyaura) to the less hindered bromine site .

- Electronic effects : Electron-withdrawing halogens activate the ring for nucleophilic aromatic substitution but deactivate it for electrophilic pathways. Computational DFT studies can predict reactive sites .

- Catalyst tuning : Bulky ligands (e.g., SPhos) enhance selectivity in Pd-catalyzed couplings .

Q. What strategies reconcile contradictions in spectral data for halogenated dibenzofurans?

- Isotopic labeling : Use ¹H-¹³C HSQC to distinguish overlapping signals in crowded aromatic regions .

- Comparative analysis : Cross-reference with structurally characterized analogs (e.g., 1-bromo-8-chlorodibenzofuran, [M+Na]+ = 303.94) .

- Dynamic NMR : Resolve rotational barriers in substituent groups causing signal splitting .

Q. Can computational models predict regiochemical outcomes in dibenzofuran functionalization?

-

DFT calculations : Predict halogenation energies at different positions. For example, iodination at position 8 is favored due to lower activation energy .

-

Molecular docking : Simulate catalyst-substrate interactions to optimize regioselectivity in cross-couplings .

AI助科研之如何使用在问辅助实验(六)01:26 -

Machine learning : Train models on existing dibenzofuran reaction datasets to forecast yields and byproducts .

Key Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.